molecular formula C16H28O3 B14005940 5-Decyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 71190-95-9

5-Decyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Cat. No.: B14005940
CAS No.: 71190-95-9
M. Wt: 268.39 g/mol
InChI Key: IXBIIICEZWHXKZ-UHFFFAOYSA-N
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Description

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with various substituents This particular compound is characterized by the presence of a decyl group, a hydroxy group, and two methyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method is based on the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . The compound may also interact with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to the presence of the decyl group, which imparts distinct chemical and physical properties compared to other furanones

Properties

CAS No.

71190-95-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

5-decyl-5-hydroxy-3,4-dimethylfuran-2-one

InChI

InChI=1S/C16H28O3/c1-4-5-6-7-8-9-10-11-12-16(18)14(3)13(2)15(17)19-16/h18H,4-12H2,1-3H3

InChI Key

IXBIIICEZWHXKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O

Origin of Product

United States

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